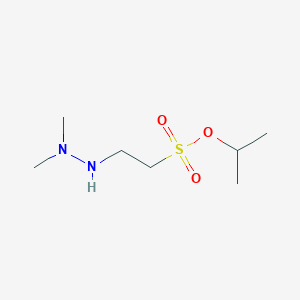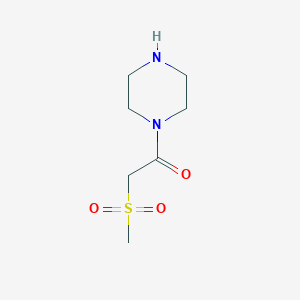
3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methylsulfonyl group, and a carboxylic acid group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazine ring. One common method is the condensation of appropriate precursors, such as aminopyrazines and methylsulfonyl chlorides, under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The amino group can interact with biological receptors, while the carboxylic acid group may participate in enzyme inhibition or activation. The specific pathways involved would depend on the context of its application, whether in a biological system or an industrial process.
Comparison with Similar Compounds
3-Amino-5-methylsulfonylpyrazine-2-carboxylic acid
3-Amino-4-methylsulfonylpyrazine-2-carboxylic acid
3-Amino-6-methylsulfonylpyridine-2-carboxylic acid
Uniqueness: 3-Amino-6-methylsulfonylpyrazine-2-carboxylic acid is unique due to its specific arrangement of functional groups on the pyrazine ring
Properties
Molecular Formula |
C6H7N3O4S |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
3-amino-6-methylsulfonylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) |
InChI Key |
WUAHRMQPXWTNCM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C(=N1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)


![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)

![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)






